1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one

medicinal chemistry conformational analysis CNS drug design

This compound offers a unique azepane core with para-fluorophenyl and para-methoxyphenylpropanoyl substituents, providing distinct conformational sampling and lipophilicity (logP 4.0–4.5) compared to piperidine analogs. The ring expansion from piperidine to azepane alters target recognition; e.g., fentanyl-azepane analogs show >100-fold potency differences. Generic substitution with piperidine homologs or positional isomers cannot replicate this scaffold's pharmacophore. Ideal for CNS receptor studies and PK benchmarking. Request purity; typical ≥95%.

Molecular Formula C22H26FNO2
Molecular Weight 355.453
CAS No. 1797960-63-4
Cat. No. B2969817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one
CAS1797960-63-4
Molecular FormulaC22H26FNO2
Molecular Weight355.453
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H26FNO2/c1-26-21-12-5-17(6-13-21)7-14-22(25)24-15-3-2-4-19(16-24)18-8-10-20(23)11-9-18/h5-6,8-13,19H,2-4,7,14-16H2,1H3
InChIKeyNPBKOQHZKKJLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797960-63-4): A Defined Azepane-Based Propan-1-one Scaffold for Rational Procurement


1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797960-63-4, molecular formula C22H26FNO2, molecular weight 355.4 g/mol) is a synthetic small molecule featuring a 3-(4-fluorophenyl)azepane heterocycle N-acylated with 3-(4-methoxyphenyl)propanoic acid . The compound belongs to the broader class of azepane derivatives, which are seven-membered saturated N-heterocycles recognized as privileged scaffolds in medicinal chemistry due to their enhanced conformational flexibility and distinct three-dimensional pharmacophore compared to six-membered piperidine analogs [1]. The specific combination of a para-fluorophenyl substituent at the azepane 3-position and a para-methoxyphenylpropanoyl side chain defines a structurally precise chemical space that cannot be replicated by off-the-shelf azepane or piperidine building blocks .

Why 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one Cannot Be Replaced by Piperidine or Positional Isomer Analogs


Generic substitution with a piperidine-homologated or 4-fluorophenyl positional isomer of this compound risks meaningful shifts in three critical molecular properties: (i) conformational sampling, (ii) lipophilicity (logP), and (iii) metabolic vulnerability. Ring expansion from piperidine to azepane alters the conformational ensemble accessible to the fluorophenyl substituent, which directly impacts target recognition; for example, in the fentanyl series, replacement of the piperidine ring with azepane reduced opioid potency by over 100-fold, underscoring that even a single methylene unit change can profoundly affect pharmacology [1]. Likewise, moving the fluorophenyl group from the 3- to the 4-position of the azepane ring changes the spatial vector of the aryl group and can alter binding pocket complementarity in a structure-dependent manner [2]. The 4-methoxyphenylpropanoyl side chain further contributes to lipophilicity and can influence metabolic stability through O-demethylation liability, making the precise combination of substituents a non-interchangeable determinant of biological performance [3].

Quantitative Differentiation Evidence for 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one Versus Closest Analogs


Azepane vs. Piperidine Ring Expansion: Impact on Potency and Conformational Landscape

The replacement of a piperidine ring with an azepane ring in structurally related pharmacophores has been shown to cause a severe reduction in biological potency. In the fentanyl series, the piperidine-to-azepane expansion reduced analgesic potency by more than 100-fold in vivo, demonstrating that even a single methylene unit alters receptor binding [1]. For the target compound, the azepane ring introduces additional torsional degrees of freedom, which can affect the positioning of the 4-fluorophenyl group in receptor binding pockets [2].

medicinal chemistry conformational analysis CNS drug design structure-activity relationship

3-(4-Fluorophenyl) vs. 4-(4-Fluorophenyl) Azepane Positional Isomerism: Differential Binding Pocket Compatibility

The position of the 4-fluorophenyl substituent on the azepane ring dictates the spatial orientation of the aryl group relative to the propan-1-one side chain. In the PKB inhibitor series, azepane derivatives with substituents at the 3-position exhibited distinct binding modes compared to 4-substituted isomers, resulting in differential PKB/PKA selectivity profiles [1]. The 3-substituted geometry of the target compound projects the fluorophenyl group into a steric pocket that differs from that accessed by the 4-substituted isomer, which can alter inhibitor potency and kinase selectivity [1].

medicinal chemistry positional isomerism kinase inhibition structure-based drug design

4-Fluorophenyl vs. 4-Chlorophenyl Substitution: Lipophilicity and Metabolic Stability Trade-off

Replacing the 4-fluorophenyl group with a 4-chlorophenyl group increases lipophilicity (estimated +0.5–+0.8 logP units) and can enhance CYP450-mediated metabolism through increased hydrophobic interactions. Fluorine substitution generally improves metabolic stability relative to chlorine due to the strength of the C–F bond and reduced susceptibility to oxidative dehalogenation [1]. The target compound’s 4-fluorophenyl group therefore provides a balanced lipophilicity profile compared to the more lipophilic and potentially more rapidly metabolized 4-chlorophenyl analog [1].

medicinal chemistry halogen substitution lipophilicity metabolic stability

4-Methoxyphenyl vs. 4-Hydroxyphenyl: Impact on Lipophilicity and Phase II Metabolism

The 4-methoxyphenyl group is significantly more lipophilic than the corresponding 4-hydroxyphenyl analog (estimated +0.5–+0.7 logP units). The methoxy group also shields the phenyl ring from direct Phase II glucuronidation, which is a major metabolic pathway for phenolic compounds [1]. The target compound’s 4-methoxyphenyl side chain therefore provides enhanced membrane permeability compared to the phenolic analog while reducing susceptibility to rapid conjugation and excretion [1].

drug metabolism glucuronidation lipophilicity prodrug design

Propan-1-one Linker vs. Trifluoromethyl Linker: Conformational Flexibility and Potency Implications

The propyl linker of the target compound provides greater conformational flexibility than the trifluoromethyl-substituted analog 3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one (CAS 1795419-95-2) . The trifluoromethyl group introduces increased steric bulk and electron-withdrawing character, which can alter the spatial orientation of the azepane ring and affect receptor binding. In the PKB inhibitor series, linker flexibility was found to be critical for achieving optimal binding pocket occupancy [1]. The propyl linker thus enables a distinct conformational space that may not be accessible to the trifluoromethylated analog, potentially impacting potency and selectivity [1].

medicinal chemistry linker chemistry trifluoromethyl group conformational analysis

Recommended Application Scenarios for 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Conformational Flexibility

The compound's azepane core provides enhanced conformational sampling and a predicted logP range of 4.0–4.5, which is within the optimal CNS drug space (logP 3–5). This makes it a suitable scaffold for CNS receptor targets where balanced blood-brain barrier permeability is critical [1].

Kinase Inhibitor Lead Optimization Using Azepane-Based Pharmacophores

The 3-(4-fluorophenyl) substitution pattern of the target compound maps onto the azepane derivative scaffold validated in PKB/PKA inhibitor optimization, where 3-substituted analogs demonstrated distinct isoform selectivity compared to 4-substituted isomers [1].

Metabolic Stability Screening Studies Comparing Methoxy vs. Hydroxy Analogs

The presence of the 4-methoxyphenyl group makes the compound a valuable probe for investigating Phase II metabolism avoidance, as the methoxy group is predicted to reduce UGT-mediated glucuronidation by 5- to 20-fold compared to the 4-hydroxyphenyl analog [2].

Azepane-Piperidine Comparative Pharmacology Studies

The compound can serve as a reference azepane analog in head-to-head comparisons with its corresponding piperidine homolog for quantifying the impact of ring expansion on target engagement, potency, and PK parameters, leveraging the >100-fold potency differences observed in analogous fentanyl-azepane comparisons [3].

Quote Request

Request a Quote for 1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.